Cas no 380352-98-7 (4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile structure
380352-98-7 structure
商品名:4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile
CAS番号:380352-98-7
MF:C17H10N2O3
メガワット:290.27290391922
CID:6338591
PubChem ID:135533419

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile
    • 380352-98-7
    • AKOS000808199
    • (E)-4-(((2,4-dioxochroman-3-ylidene)methyl)amino)benzonitrile
    • AKOS002162499
    • AKOS030688966
    • 4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzonitrile
    • Z31272699
    • F1061-0118
    • 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
    • インチ: 1S/C17H10N2O3/c18-9-11-5-7-12(8-6-11)19-10-14-16(20)13-3-1-2-4-15(13)22-17(14)21/h1-8,10,20H/b19-10+
    • InChIKey: WGEMJYIKHMFDKZ-VXLYETTFSA-N
    • ほほえんだ: O1C(C(/C=N/C2C=CC(C#N)=CC=2)=C(C2C=CC=CC1=2)O)=O

計算された属性

  • せいみつぶんしりょう: 290.06914219g/mol
  • どういたいしつりょう: 290.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1061-0118-4mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
4mg
$66.0 2023-08-07
Life Chemicals
F1061-0118-75mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
75mg
$208.0 2023-08-07
Life Chemicals
F1061-0118-2μmol
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
2μmol
$57.0 2023-08-07
Life Chemicals
F1061-0118-10μmol
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
10μmol
$69.0 2023-08-07
Life Chemicals
F1061-0118-30mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
30mg
$119.0 2023-08-07
Life Chemicals
F1061-0118-50mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
50mg
$160.0 2023-08-07
Life Chemicals
F1061-0118-2mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
2mg
$59.0 2023-08-07
Life Chemicals
F1061-0118-10mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
10mg
$79.0 2023-08-07
Life Chemicals
F1061-0118-100mg
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
100mg
$248.0 2023-08-07
Life Chemicals
F1061-0118-5μmol
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
380352-98-7 90%+
5μmol
$63.0 2023-08-07

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile 関連文献

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrileに関する追加情報

Introduction to 4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile and Its Significance in Modern Chemical Research

4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile, identified by its CAS number 380352-98-7, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate heterocyclic framework and functional groups, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural complexity of this compound, featuring a benzopyran core and a benzonitrile moiety, positions it as a promising candidate for further investigation in medicinal chemistry.

The benzopyran scaffold, a prominent structural motif in natural products and pharmacologically active compounds, contributes significantly to the pharmacophoric properties of this molecule. Specifically, the 3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran unit introduces a system of conjugated double bonds and oxygen-containing substituents, which are known to influence electronic distribution and reactivity. This feature is particularly relevant in the context of drug design, where such structural elements often play a crucial role in modulating binding affinity and metabolic stability.

Furthermore, the presence of the benzonitrile group at the terminal position of the molecule adds another layer of functional diversity. Benzonitriles are well-documented pharmacophores that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the 4-(...)benzonitrile moiety suggests that this compound may possess unique interactions with biological targets, making it an attractive subject for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled more sophisticated approaches to modeling molecular interactions. The use of molecular docking simulations has become increasingly prevalent in predicting the binding modes of small molecules to biological targets. In the case of 4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile, such simulations have been employed to explore its potential binding affinity to enzymes and receptors implicated in various diseases. These studies have revealed promising interactions with targets such as kinases and transcription factors, underscoring the compound's therapeutic potential.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have focused on leveraging transition metal-catalyzed reactions to streamline synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct key carbon-carbon bonds within the benzopyran core. Such advances not only enhance synthetic efficiency but also open new avenues for modulating molecular structure during drug development.

In addition to its synthetic considerations, the physicochemical properties of 4-(...)benzonitrile are critical factors in determining its suitability for pharmaceutical applications. Parameters such as solubility, lipophilicity (logP), and metabolic stability must be carefully evaluated to ensure that the compound exhibits optimal pharmacokinetic profiles. Experimental data indicate that this molecule exhibits moderate solubility in polar solvents while maintaining reasonable lipophilicity, which is favorable for oral bioavailability. Furthermore, preliminary metabolic studies suggest that it may undergo biotransformation via cytochrome P450-mediated pathways, providing insights into potential drug-drug interactions.

The exploration of natural product-inspired scaffolds has been a cornerstone of modern drug discovery efforts. The benzopyran motif is particularly noteworthy due to its abundance in biologically active compounds isolated from plants and microorganisms. By synthesizing derivatives such as 4-(...)benzonitrile, researchers aim to harness these natural templates while introducing modifications that enhance potency and selectivity. This approach has led to several high-profile drug candidates that have successfully transitioned into clinical development.

The role of computational modeling extends beyond mere prediction; it also aids in experimental design by guiding synthetic strategies and identifying key structural features for optimization. For example, quantum mechanical calculations have been employed to elucidate electronic effects within the benzopyran core, providing rationalizations for observed biological activities. These insights can then be used to guide modifications aimed at improving therapeutic efficacy while minimizing off-target effects.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. Ensuring that synthetic processes are environmentally sustainable is an increasingly important aspect of drug development. Green chemistry principles have been increasingly adopted in recent years, emphasizing minimal waste generation and energy efficiency. In the context of synthesizing 4-(...)benzonitrile, efforts have been made to employ catalytic systems that reduce reliance on hazardous reagents and improve overall sustainability.

The future direction of research on this compound will likely involve both experimental and computational investigations aimed at elucidating its full spectrum of biological activities. Collaborative efforts between synthetic chemists and biochemists will be essential in dissecting its mechanism of action and identifying potential therapeutic applications. Additionally, preclinical studies will be necessary to assess safety profiles before advancing into human trials.

In conclusion,4-(...)benzonitrile (CAS no 380352-98-7) stands as a testament to the ongoing innovation in chemical research within pharmaceutical chemistry. Its unique structural features offer a rich foundation for further exploration into novel therapeutic agents with significant implications for human health.

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